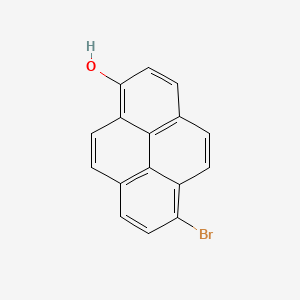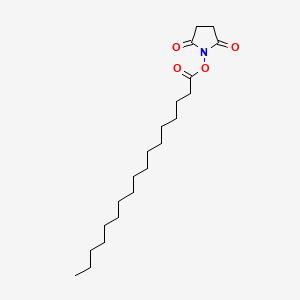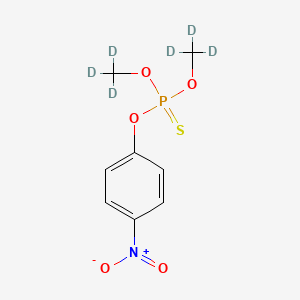
H-Ala-Ala-Ala-Tyr-Ala-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Ala-Ala-Ala-Tyr-Ala-OH is a peptide with the sequence AAY . It has a molecular formula of C15H21N3O5 and a molecular weight of 323.34 g/mol . The IUPAC name for this compound is (2S)-2-[[ (2S)-2-[[ (2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid .
Synthesis Analysis
An efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK). Two L-amino acid ligases from Bacillus subtilis and Bacillus pumilus were selected and applied for Ala-Tyr synthesis . The L-amino acid ligase from B. subtilis (Bs) was selected and coupled with the PPK from Sulfurovum lithotrophicum (PPKSL) for regenerating ATP to produce Ala-Tyr in one pot . In the optimization system, 40.1 mM Ala-Tyr was produced within 3 h due to efficient ATP regeneration with hexametaphosphate (PolyP (6)) as the phosphate donor .Molecular Structure Analysis
The molecular structure of H-Ala-Ala-Ala-Tyr-Ala-OH can be represented by the InChI string: InChI=1S/C15H21N3O5/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23)/t8-,9-,12-/m0/s1 . The canonical SMILES representation is: CC(C(=O)NC©C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N .Physical And Chemical Properties Analysis
The physical and chemical properties of H-Ala-Ala-Ala-Tyr-Ala-OH include a molecular weight of 323.34 g/mol , a computed XLogP3 of -4 , a hydrogen bond donor count of 5 , a hydrogen bond acceptor count of 6 , a rotatable bond count of 7 , an exact mass of 323.14812078 g/mol , a monoisotopic mass of 323.14812078 g/mol , a topological polar surface area of 142 Ų , a heavy atom count of 23 , and a formal charge of 0 .科学的研究の応用
Proline Cis-Trans Isomerization in Oligopeptides :
- Study: "Nmr studies of the rates of proline cis–trans isomerization in oligopeptides" explored the rates of cis–trans interconversion of X‐Pro bonds in linear and cyclic oligopeptides, including those with Tyr residues. It found that elongation of the peptide chain by adding Ala to the C‐terminal Pro significantly increased the interconversion rate (Grathwohl & Wüthrich, 1981).
Conformation-Dependent Hydrogen Abstraction Reactions :
- Study: "Conformation-dependent ˙OH/H2O2 hydrogen abstraction reaction cycles of Gly and Ala residues" investigated how hydroxyl radicals initiate unfolding in amino acid residues like Gly and Ala. This study can provide insights into the behavior of amino acids like Tyr and Ala in peptide chains (Owen et al., 2012).
NMR Parameters of Amino Acid Residues :
- Study: "1H‐nmr parameters of the common amino acid residues measured in aqueous solutions of the linear tetrapeptides H‐Gly‐Gly‐X‐L‐Ala‐OH" examined the NMR parameters of common amino acid residues, offering valuable data for conformational studies of polypeptide chains, which can be relevant for studying peptides like H-Ala-Ala-Ala-Tyr-Ala-OH (Bundi & Wüthrich, 1979).
Coordination Ability with Metals :
- Study: "The dipeptide alanylphenylalanine (H-Ala-Phe-OH) – protonation and coordination ability with Au(III)" investigated the coordination ability of dipeptides with metals. This could offer insights into how similar peptides, including those with Tyr and Ala, might interact with metal ions (Koleva et al., 2007).
Role in Immune Responses :
- Study: "Determinants of antigenic molecules responsible for genetically controlled regulation of immune responses" discussed the role of specific amino acid sequences in immune responses. This could provide context for the potential biological roles of peptides like H-Ala-Ala-Ala-Tyr-Ala-OH (Schwartz et al., 1976).
Bio-Inspired Catalytic Scaffold :
- Study: "Tyrosine-mediated two-dimensional peptide assembly and its role as a bio-inspired catalytic scaffold" explored the role of Tyrosine in forming two-dimensional interfacial assemblies, highlighting the potential of peptides with Tyrosine for catalytic applications (Jang et al., 2014).
作用機序
Target of Action
It is known that this compound can be used for the synthesis of mutant peptides . The specific targets of these peptides would depend on their structure and function.
Mode of Action
It is known that the compound can be synthesized using l-amino acid ligase . This enzyme catalyzes the formation of a peptide bond between two amino acids, which is a crucial step in the synthesis of peptides. The compound’s interaction with its targets would depend on the specific peptides that it forms.
Biochemical Pathways
The compound H-Ala-Ala-Ala-Tyr-Ala-OH is involved in the synthesis of peptides. In one study, an efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK) . The L-amino acid ligase from B. subtilis was selected and coupled with the PPK from Sulfurovum lithotrophicum for regenerating ATP to produce Ala-Tyr in one pot . This indicates that the compound may play a role in the ATP-dependent ligation of amino acids, a key process in protein synthesis.
Action Environment
The action of H-Ala-Ala-Ala-Tyr-Ala-OH can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by factors such as temperature, pH, and the presence of other molecules in the reaction mixture . Furthermore, the stability and efficacy of the resulting peptides can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O7/c1-10(22)17(28)23-11(2)18(29)24-12(3)19(30)26-16(20(31)25-13(4)21(32)33)9-14-5-7-15(27)8-6-14/h5-8,10-13,16,27H,9,22H2,1-4H3,(H,23,28)(H,24,29)(H,25,31)(H,26,30)(H,32,33)/t10-,11-,12-,13-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZKTYLXSGYCMF-YTORKDELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Ala-Ala-Tyr-Ala-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[Amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane](/img/structure/B566261.png)



